Ethyl 4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxylate
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Description
Ethyl 4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxylate is a compound of significant interest within medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thienopyrimidine core structure, which is known for its diverse biological activities. The chemical formula is C15H18N4O3S, and it includes both a piperazine moiety and an ethyl ester functional group that are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H18N4O3S |
Molecular Weight | 334.45 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not reported |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit notable antimicrobial properties. A series of compounds structurally related to this compound were evaluated against various bacterial strains. For instance, in vitro assays showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In a study examining various thieno[3,2-d]pyrimidine derivatives, several compounds demonstrated significant cytotoxic effects against cancer cell lines. This compound was found to inhibit cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Notably, it has been shown to inhibit atypical protein kinase C (aPKC) isoforms, which play critical roles in regulating cell growth and survival. This inhibition can lead to reduced endothelial permeability and inflammatory responses .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of pyrimidine-piperazine hybrids against eleven bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .
- Antitumor Activity : In another investigation focusing on thieno[3,2-d]pyrimidine derivatives, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed IC50 values indicating significant cytotoxicity at concentrations as low as 5 µM .
Properties
Molecular Formula |
C13H16N4O2S |
---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
ethyl 4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H16N4O2S/c1-2-19-13(18)17-6-4-16(5-7-17)12-11-10(3-8-20-11)14-9-15-12/h3,8-9H,2,4-7H2,1H3 |
InChI Key |
ZLLGVYWPSQGQKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.